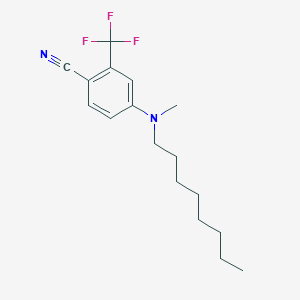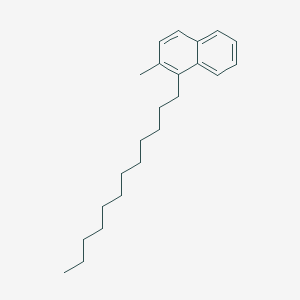
7-Chloro-2-ethyl-3-sulfanylidene-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Chloro-2-ethyl-3-sulfanylidene-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione” is a complex organic compound that belongs to the class of benzothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-Chloro-2-ethyl-3-sulfanylidene-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione” typically involves multi-step organic reactions. Common starting materials might include chlorinated aromatic compounds and thiourea derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures. The process would be optimized for cost-efficiency, safety, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
“7-Chloro-2-ethyl-3-sulfanylidene-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione” can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the sulfanylidene group to a sulfoxide or sulfone.
Reduction: Reduction reactions could target the chloro or ethyl groups, potentially leading to dechlorination or hydrogenation.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chloro or ethyl positions.
Common Reagents and Conditions
Typical reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions would vary depending on the desired transformation but could include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at the chloro or ethyl positions.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action for “7-Chloro-2-ethyl-3-sulfanylidene-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione” would depend on its specific application. In a medicinal context, it might interact with particular enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzothiadiazine derivatives, such as:
Chlorothiazide: A diuretic medication.
Hydrochlorothiazide: Another diuretic with a similar structure.
Properties
CAS No. |
143252-71-5 |
|---|---|
Molecular Formula |
C9H9ClN2O2S2 |
Molecular Weight |
276.8 g/mol |
IUPAC Name |
7-chloro-2-ethyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-thione |
InChI |
InChI=1S/C9H9ClN2O2S2/c1-2-12-9(15)11-7-4-3-6(10)5-8(7)16(12,13)14/h3-5H,2H2,1H3,(H,11,15) |
InChI Key |
BKUGLZXZEBJEFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=S)NC2=C(S1(=O)=O)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



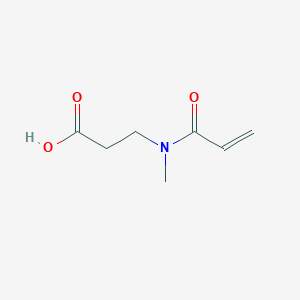
![(E,E)-1,1'-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene)](/img/structure/B12542153.png)

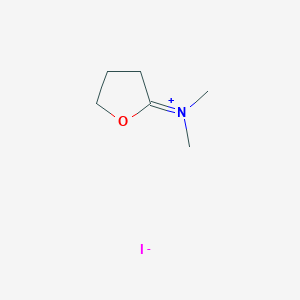
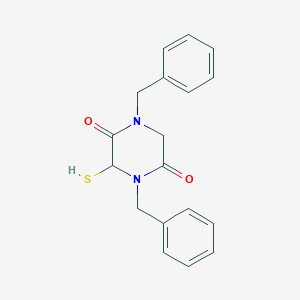
![Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene-](/img/structure/B12542178.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12542179.png)

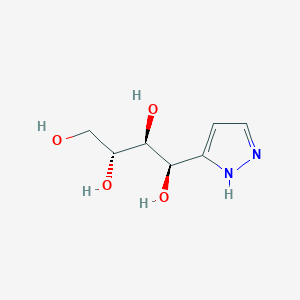
![Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo-](/img/structure/B12542198.png)
